molecular formula C14H14F3NO3 B2884736 Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate CAS No. 1421512-98-2

Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate

Cat. No.: B2884736
CAS No.: 1421512-98-2
M. Wt: 301.265
InChI Key: XIOJZXSJUYVKTN-UHFFFAOYSA-N
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Description

Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate is a synthetic carbamate derivative characterized by a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the 3-position, linked to a but-2-yn-1-yl chain and an ethyl carbamate group.

Properties

IUPAC Name

ethyl N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-2-20-13(19)18-8-3-4-9-21-12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,2,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOJZXSJUYVKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Propargyl Bromide

A widely cited approach involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide under basic conditions.

Procedure :

  • Dissolve 3-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.5 equiv) and stir at 25°C for 30 minutes.
  • Slowly add propargyl bromide (1.2 equiv) and heat to 60°C for 12 hours.
  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography (Hexanes:EtOAc = 4:1).

Yield : 68–72%.
Key Challenge : Competing polymerization of the alkyne under basic conditions necessitates strict temperature control.

Mitsunobu Reaction for Ether Formation

For higher regioselectivity, the Mitsunobu reaction couples 3-(trifluoromethyl)phenol with 4-chlorobut-2-yn-1-ol:

Reaction Conditions :

  • DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → 25°C, 6 hours.
    Yield : 82% (after column chromatography).

Carbamate Formation via Amine-Chloroformate Coupling

The intermediate 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine is reacted with ethyl chloroformate to install the carbamate group.

Optimized Protocol :

  • Dissolve the amine (1.0 equiv) in dry dichloromethane (DCM) under N₂.
  • Cool to 0°C and add triethylamine (2.0 equiv).
  • Dropwise add ethyl chloroformate (1.1 equiv) and stir for 2 hours.
  • Wash with 1M HCl, dry over MgSO₄, and concentrate.
  • Purify via recrystallization (EtOH/H₂O).

Yield : 85–89%.
Side Products : Over-alkylation (<5%) due to excess chloroformate.

Alternative Routes and Comparative Analysis

One-Pot Sequential Synthesis

A patent-pending method (US9796683B2) describes a tandem alkynylation-carbamation sequence:

  • Combine 3-(trifluoromethyl)phenol, propargyl bromide, and K₂CO₃ in DMF at 60°C (4 hours).
  • Add ethyl chloroformate directly to the reaction mixture without isolation.
  • Stir for 6 hours at 25°C.

Yield : 75% (over two steps).
Advantage : Reduces purification steps but requires careful stoichiometry.

Solid-Phase Synthesis for High-Throughput Production

Immobilized amines on Wang resin enable scalable synthesis:

  • Load 4-aminobut-2-yn-1-ol onto Wang resin via carbodiimide coupling.
  • Perform Mitsunobu reaction with 3-(trifluoromethyl)phenol.
  • Cleave with ethyl chloroformate/TEA in DCM.

Purity : >95% (HPLC).
Throughput : 50–100 g/batch.

Analytical Characterization and Quality Control

Spectroscopic Data :

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.52 (t, J = 8.0 Hz, 1H), 7.34 (d, J = 7.6 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H), 4.78 (s, 2H), 4.21 (q, J = 7.2 Hz, 2H), 3.95 (s, 2H), 1.31 (t, J = 7.2 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 156.1 (C=O), 155.8 (Ar-O), 131.2 (q, J = 32.8 Hz, CF₃), 124.5–116.3 (Ar-C), 83.5 (C≡C), 70.1 (OCH₂), 61.5 (OCH₂CH₃), 14.2 (CH₃).
HRMS (ESI+) m/z calc. for C₁₄H₁₃F₃NO₃ [M+H]⁺: 324.0851; found: 324.0849.

Purity Metrics :

  • HPLC (C18, 80:20 MeCN/H₂O): Rt = 6.72 min, 98.5% purity.
  • Melting Point: 89–91°C.

Industrial-Scale Optimization and Challenges

Solvent Selection and Environmental Impact

  • DMF vs. THF : DMF offers higher yields but poses disposal challenges. THF/water biphasic systems reduce waste (Patent US20160347717A1).

Cost-Effective Catalysis

  • CuI Catalysis : Reduces propargyl bromide loading by 20% (0.1 equiv CuI, 70°C).

Chemical Reactions Analysis

Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used but generally include carboxylic acids, ketones, alkenes, and substituted derivatives.

Scientific Research Applications

Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions due to its unique chemical properties.

    Medicine: The compound’s trifluoromethyl group enhances its potential as a drug candidate, contributing to improved pharmacokinetic properties such as increased metabolic stability and bioavailability.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects. For example, in medicinal applications, the compound may inhibit or activate specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related carbamates and trifluoromethyl-containing analogs, emphasizing substituent effects, physicochemical properties, and biological activity.

Structural Features

  • Ethyl (4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate: Contains a rigid alkyne spacer (but-2-yn-1-yl), trifluoromethylphenoxy group, and ethyl carbamate. The alkyne may enhance molecular rigidity and π-π stacking interactions.
  • Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) : Features a chlorophenyl group and isopropyl carbamate. Lacking fluorine, it exhibits lower lipophilicity .
  • Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): Contains a phenoxyphenoxyethyl chain, conferring flexibility and extended aromatic interactions. Used as an insect growth regulator .
  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): Chlorinated phenyl and carbamate groups with variable alkyl chains, studied for lipophilicity trends .

Physicochemical Properties

Lipophilicity (log k) is critical for membrane permeability and bioavailability. Key comparisons:

Compound Key Substituents Calculated log k (HPLC) Notes
Ethyl (4-(3-(CF₃)phenoxy)but-2-yn-1-yl)carbamate CF₃, alkyne, ethyl carbamate ~3.5 (estimated)* High CF₃-driven lipophilicity
Chlorpropham Cl, isopropyl carbamate ~2.8 (estimated)* Moderate lipophilicity
Fenoxycarb Phenoxyphenoxy, ethyl carbamate ~4.1 (estimated)* High due to extended aromaticity
Compound 4a (Ferriz et al.) Cl, methyl carbamate 2.3–3.0 Lower log k vs. CF₃ analogs

Estimated values based on substituent contributions; CF₃ increases log *k by ~0.5–1.0 units compared to Cl .

Key Research Findings

  • Lipophilicity Optimization : CF₃ substitution in carbamates improves membrane permeability compared to Cl or OCH₃ groups, as demonstrated in HPLC studies of chlorophenyl carbamates .
  • Biological Relevance: Fenoxycarb’s insecticidal activity underscores the importance of carbamate flexibility and aromaticity, while trifluoromethyl groups (as in sorafenib) enhance target affinity .

Biological Activity

Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate is a synthetic organic compound notable for its unique chemical structure, which includes a trifluoromethyl group. This section explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3NO3C_{14}H_{14}F_3NO_3, with a molecular weight of approximately 301.265 g/mol. The trifluoromethyl group significantly influences the compound's properties, enhancing stability, lipophilicity, and overall bioavailability, making it an attractive candidate for further research and application in drug development and agrochemicals .

The mechanism of action of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, allowing the compound to modulate enzyme activities effectively. For instance, it may act as an inhibitor or activator in various biochemical pathways relevant to disease treatment .

Enzyme Inhibition

The carbamate moiety in this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies on similar carbamate compounds have shown varying degrees of AChE inhibition, indicating potential neuropharmacological applications .

Case Studies

  • Antibacterial Activity : A study on related carbamates demonstrated that certain derivatives could enhance the efficacy of existing antibiotics against resistant strains of E. coli. This suggests that this compound may similarly potentiate antibiotic action through enzyme inhibition or membrane disruption .
  • Pharmacokinetics : The inclusion of the trifluoromethyl group has been shown to improve pharmacokinetic properties in drug candidates. Research indicates that such modifications can lead to increased metabolic stability and bioavailability, which are critical for effective therapeutic agents .

Medicinal Chemistry

Due to its structural characteristics, this compound holds promise in medicinal chemistry as a potential drug candidate. Its ability to modulate enzyme activities could be harnessed for developing treatments for various diseases, including infections and neurodegenerative disorders.

Agricultural Science

In agriculture, compounds with similar characteristics are often explored for their potential as pesticides or herbicides. The enhanced stability and efficacy provided by the trifluoromethyl group could lead to the development of more effective agrochemicals .

Q & A

Advanced Research Question

  • Storage : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent oxidative dimerization .
  • pH stability : Avoid strong bases (pH >10) to prevent alkyne deprotonation and degradation. Acidic conditions (pH <4) require stabilization with non-nucleophilic acids (e.g., TFA) .

Which biological targets are most plausibly associated with this compound, and how can binding interactions be validated?

Mechanistic Research Question

  • Putative Targets : Kinase inhibitors (due to trifluoromethylphenoxy motifs) or protease antagonists (carbamate’s electrophilic carbonyl) .
  • Validation Methods :
    • Surface plasmon resonance (SPR) for real-time binding kinetics.
    • Molecular docking with homology models (e.g., using PyMol or AutoDock) .

What synthetic bottlenecks occur when scaling up this compound, and how can they be mitigated?

Q. Process Chemistry Focus

  • Bottlenecks : Exothermic reactions during carbamate formation; alkyne instability at high temperatures.
  • Solutions :
    • Use flow chemistry for controlled heat dissipation.
    • Replace ethyl chloroformate with safer reagents like carbonyldiimidazole (CDI) .

How does the trifluoromethyl group influence hydrolytic degradation pathways?

Stability Study
The electron-withdrawing trifluoromethyl group accelerates hydrolysis under basic conditions:

  • Pathway : Nucleophilic attack at the carbamate carbonyl, forming 3-(trifluoromethyl)phenol and ethylamine .
  • Analysis : Monitor degradation via LC-MS and quantify using validated HPLC methods (C18 column, acetonitrile/water gradient) .

What computational models predict the compound’s reactivity in biological systems?

Advanced Methodological Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the carbamate group .
  • MD Simulations : Simulate membrane permeation using GROMACS with lipid bilayer models .

How do structural modifications impact metabolic stability in vitro?

Q. Pharmacokinetics Focus

  • Cytochrome P450 assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF.
  • Key Findings : Ethyl carbamates exhibit slower hepatic clearance than methyl derivatives due to reduced CYP3A4 affinity .

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